molecular formula C11H16O2 B7867547 1-(2-Methoxy-5-methylphenyl)propan-2-ol

1-(2-Methoxy-5-methylphenyl)propan-2-ol

Cat. No.: B7867547
M. Wt: 180.24 g/mol
InChI Key: IIWRZPMDUUYMOD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group on the aromatic ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-5-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-5-methylphenol with a suitable alkylating agent, such as propylene oxide, under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out in an organic solvent like acetone or ethanol. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques like chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes, leading to the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-5-methylphenyl)propan-2-ol is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, along with a propanol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6,9,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWRZPMDUUYMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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